molecular formula C7H9ClN2O3 B1322799 O-(2-nitrobenzyl)hydroxylamine hydrochloride CAS No. 51572-92-0

O-(2-nitrobenzyl)hydroxylamine hydrochloride

Cat. No.: B1322799
CAS No.: 51572-92-0
M. Wt: 204.61 g/mol
InChI Key: BQIQHXAETAYODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-nitrobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8N2O3·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-nitrobenzyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

O-[(2-nitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQHXAETAYODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623945
Record name O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-92-0
Record name O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-nitrobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-nitrobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: O-(2-nitrobenzyl)hydroxylamine hydrochloride can undergo reduction reactions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: It can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Major Products:

    Reduction: Formation of 2-aminobenzyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Organic Synthesis

O-(2-nitrobenzyl)hydroxylamine hydrochloride is utilized as a reagent in organic synthesis. It plays a crucial role in:

  • Formation of N-Hydroxypeptides : This compound is essential for synthesizing N-hydroxypeptides, which are important intermediates in pharmaceutical development.
  • Oxime Formation : It reacts with carbonyl compounds to produce oximes, which serve as key intermediates in various chemical syntheses .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

  • Detection of Nitro Compounds : Its ability to form stable derivatives with nitro compounds makes it valuable for environmental monitoring and quality control.
  • High-Performance Liquid Chromatography (HPLC) : The compound is used to derivatize biomolecules for improved detection sensitivity in HPLC assays .

Biological Applications

This compound has notable biological activities that lend it various applications:

  • Enzyme Mechanism Studies : It serves as a probe to investigate enzyme mechanisms due to its reactivity with specific biomolecules.
  • Antimicrobial Properties : Hydroxylamines have demonstrated potential antimicrobial effects, particularly through the inhibition of bacterial growth via nitrite formation from hydroxylamine.
  • Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, which may have therapeutic implications in cancer treatment and other diseases.

Table 1: Summary of Key Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of N-hydroxypeptides
Analytical ChemistryDetection of nitro compounds
Biological ResearchProbe for enzyme studies
Antimicrobial ResearchInhibition of bacterial growth
Enzyme InhibitionPotential therapeutic applications

Case Study Examples

  • Synthesis of N-Hydroxy Compounds : A study demonstrated the use of this compound in synthesizing N-hydroxy derivatives that are crucial for drug development. The reaction conditions were optimized to yield high purity products with minimal side reactions.
  • Enzyme Mechanism Investigation : Researchers utilized this compound to study the mechanism of action of specific enzymes involved in metabolic pathways, providing insights into potential drug targets for therapeutic interventions.
  • Antimicrobial Activity Assessment : Experimental results indicated that this compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of O-(2-nitrobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitrobenzyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with the target molecules.

Comparison with Similar Compounds

  • O-(4-nitrobenzyl)hydroxylamine hydrochloride
  • O-benzylhydroxylamine hydrochloride
  • O-tert-butylhydroxylamine hydrochloride

Comparison:

  • O-(2-nitrobenzyl)hydroxylamine hydrochloride is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with other molecules.
  • O-(4-nitrobenzyl)hydroxylamine hydrochloride has the nitro group in the para position, which can lead to different chemical properties and reactivity.
  • O-benzylhydroxylamine hydrochloride lacks the nitro group, making it less reactive in certain types of chemical reactions.
  • O-tert-butylhydroxylamine hydrochloride has a tert-butyl group instead of a benzyl group, leading to different steric and electronic effects.

Biological Activity

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a compound with significant biological activity, primarily due to its hydroxylamine functional group and the presence of a nitro-substituted benzyl moiety. This article details its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : CHClNO
  • Molecular Weight : Approximately 204.61 g/mol
  • Appearance : White to pale yellow crystalline form
  • Sensitivity : Sensitive to light and moisture

The synthesis of this compound typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This method allows for high yields while minimizing by-products, making it suitable for further applications in organic synthesis and biological research.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

  • Oxime Formation : The compound can react with carbonyl compounds to form oximes, which are important intermediates in organic synthesis and biological applications.
  • Antimicrobial Properties : Hydroxylamines have been studied for their potential antimicrobial effects, particularly in inhibiting bacterial growth through nitrite formation from hydroxylamine .
  • Inhibition of Enzymatic Activity : Hydroxylamines can act as inhibitors for certain enzymes, which may be relevant in therapeutic contexts such as cancer treatment .

Table 1: Biological Activities and Applications

Activity Description
Oxime FormationReacts with carbonyls to form oximes, important in organic synthesis
AntimicrobialExhibits potential antimicrobial properties by inducing nitrite formation
Enzyme InhibitionInhibits specific enzymes, potentially useful in cancer therapy
Labeling BiomoleculesCan be used in proteomics for labeling and detection of biomolecules

Case Studies and Research Findings

  • Antimicrobial Activity : Research has shown that hydroxylamines can convert to nitrite through bacterial metabolism, which has implications for their use as antimicrobial agents. For instance, Pseudomonas aeruginosa was found to convert hydroxylamine into nitrite efficiently under certain conditions .
  • Enzyme Inhibition Studies : A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy, demonstrated that derivatives of O-benzylhydroxylamine could inhibit IDO1 activity effectively. The structure-activity relationship indicated that modifications at specific positions on the aromatic ring could enhance or reduce inhibitory potency .
  • Biochemical Pathways : The role of hydroxylamines in biochemical pathways has been investigated, particularly regarding their interaction with ammonia-oxidizing bacteria (AOB). Hydroxylamine was shown to benefit AOB activity by providing a reductant necessary for ammonia oxidation, highlighting its dual role as both a substrate and an inhibitor depending on concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-nitrobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-nitrobenzyl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.